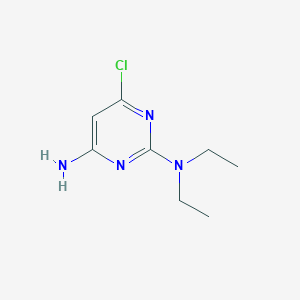

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-N,2-N-diethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN4/c1-3-13(4-2)8-11-6(9)5-7(10)12-8/h5H,3-4H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIIFPSPUDAGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541097 | |

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-38-1 | |

| Record name | 6-Chloro-N~2~,N~2~-diethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis pathway of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

An In-depth Technical Guide to the Synthesis of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Introduction

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several marketed drugs. The specific substitution pattern of this compound, featuring a chloro group at the 6-position and a diethylamino group at the 2-position, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development.

Strategic Approach to Synthesis

The synthesis of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is most effectively approached through a multi-step process starting from readily available precursors. The core strategy involves the sequential modification of a pyrimidine scaffold. The chosen pathway prioritizes selectivity and yield, leveraging the inherent reactivity differences of the substituents on the pyrimidine ring. The overall synthesis can be broken down into two key transformations:

-

Chlorination of a Hydroxypyrimidine Precursor: This initial step introduces the reactive chloro group necessary for subsequent functionalization.

-

Selective Nucleophilic Aromatic Substitution: The introduction of the diethylamino group is achieved by reacting a polychlorinated pyrimidine intermediate with diethylamine. The selectivity of this reaction is crucial for obtaining the desired isomer.

Detailed Synthesis Pathway

Part 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The most common and cost-effective starting material for this synthesis is 2,4-diamino-6-hydroxypyrimidine. This precursor is then chlorinated using phosphorus oxychloride (POCl₃).

Reaction Scheme: Part 1

Figure 1: Chlorination of 2,4-diamino-6-hydroxypyrimidine.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically run with an excess of POCl₃, which also serves as the solvent.

-

The mixture is heated to reflux (approximately 105-110 °C) and stirred for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The reaction mixture is then slowly and cautiously quenched by pouring it onto crushed ice or into a cold alcohol solution (e.g., methanol or ethanol).[2] This step must be performed in a well-ventilated fume hood due to the vigorous reaction of POCl₃ with water or alcohols.

-

The resulting acidic solution is neutralized with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-8.[1][2]

-

The precipitated product, 2,4-diamino-6-chloropyrimidine, is collected by filtration, washed with cold water, and dried.

Causality and Experimental Choices:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings, such as pyrimidines, to chloro groups.[3][4] Its dual role as both a reagent and a solvent simplifies the experimental setup.

-

Reaction Conditions: The use of reflux conditions ensures that the reaction proceeds at a reasonable rate to completion. The reaction time is optimized based on the scale and specific substrate.

-

Work-up Procedure: The quenching with ice or alcohol is a critical step to safely decompose the unreacted POCl₃. Neutralization is necessary to precipitate the product, which is typically a solid at neutral pH.

Part 2: Synthesis of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

The second part of the synthesis involves the selective reaction of an appropriate dichlorinated or trichlorinated pyrimidine with diethylamine. A plausible route involves the use of 2-amino-4,6-dichloropyrimidine as the starting material for this step. The rationale for this choice is the higher reactivity of the chlorine atoms at the 4 and 6 positions compared to the 2 position.

Alternatively, and for the purpose of this guide, we will consider the reaction starting from 2,4,6-trichloropyrimidine, which allows for a discussion on selectivity.

Reaction Scheme: Part 2 (from 2,4,6-trichloropyrimidine)

Figure 2: Sequential amination of 2,4,6-trichloropyrimidine.

Experimental Protocol (Illustrative from 2,4,6-trichloropyrimidine):

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Cool the solution in an ice bath and add diethylamine (1.0 eq) dropwise. The use of one equivalent of the amine is crucial to favor monosubstitution.

-

Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C for several hours. The reaction progress should be monitored by TLC or GC-MS.

-

After the selective monosubstitution at the more reactive C4/C6 position, the intermediate is isolated.

-

The second amino group is introduced by reacting the intermediate with ammonia in a similar manner.

A More Direct Route:

A more direct and likely higher-yielding approach would be to start with 2-amino-4,6-dichloropyrimidine.

Reaction Scheme: Part 2 (from 2-amino-4,6-dichloropyrimidine)

Figure 3: Amination of 2-amino-4,6-dichloropyrimidine.

Experimental Protocol:

-

In a sealed reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent like ethanol, isopropanol, or N,N-dimethylformamide (DMF).

-

Add diethylamine (1.0-1.2 eq) to the solution. A slight excess of diethylamine can be used to ensure complete conversion of the starting material.

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The reaction should be monitored by TLC to follow the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Experimental Choices:

-

Selectivity of Nucleophilic Aromatic Substitution: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more susceptible to nucleophilic attack than a chlorine atom at the C2 position.[5] This difference in reactivity allows for the selective substitution at the C4/C6 position.

-

Solvent and Temperature: The choice of a polar aprotic solvent like DMF can facilitate the reaction. Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution.

-

Purification: Recrystallization or column chromatography are standard and effective methods for purifying the final product to the high degree required for subsequent applications in drug development.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | POCl₃ | 75-85%[1] |

| 2 | 2-Amino-4,6-dichloropyrimidine | 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | Diethylamine | 60-70% (estimated) |

Conclusion

The synthesis of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine can be reliably achieved through a two-part process involving an initial chlorination of a hydroxypyrimidine precursor followed by a selective nucleophilic aromatic substitution with diethylamine. Understanding the principles of reactivity and selectivity on the pyrimidine core is paramount to the success of this synthesis. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, provide a clear and efficient pathway to this valuable chemical intermediate.

References

-

Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

-

Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Chemistry & Biology Interface. Available at: [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.

-

A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. European Patent Office. Available at: [Link]

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Available at: [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

- Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents.

- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]

-

An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 3. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. arkat-usa.org [arkat-usa.org]

physicochemical properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

An In-Depth Technical Guide to the Physicochemical Properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Introduction

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is a substituted diaminopyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine-2,4-diamine scaffold is a well-established pharmacophore, forming the core of numerous biologically active molecules, including potent kinase inhibitors. This guide provides a comprehensive overview of the core , offering both theoretical insights and practical experimental protocols for its characterization. Understanding these properties is paramount for researchers in drug development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and therapeutic efficacy.

For clarity, this guide will refer to the compound based on the structure where the diethylamino group is at position 2 of the pyrimidine ring. While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from the closely related parent compound, 6-chloropyrimidine-2,4-diamine, and established principles of physical organic chemistry to predict its properties. Furthermore, detailed methodologies for the experimental determination of these properties are provided to empower researchers in their own investigations.

Molecular and Physicochemical Properties Summary

The fundamental properties of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine are summarized in the table below. For comparative purposes, the known properties of the parent compound, 6-chloropyrimidine-2,4-diamine, are also included.

| Property | 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | 6-chloropyrimidine-2,4-diamine (Parent Compound) |

| Chemical Structure |  |  |

| CAS Number | Not explicitly assigned (Assumed based on related compounds) | 156-83-2[1][2][3] |

| Molecular Formula | C8H13ClN4 | C4H5ClN4[1][2] |

| Molecular Weight | 200.67 g/mol | 144.56 g/mol [1][2] |

| Appearance | Expected to be a crystalline solid | White to off-white crystalline powder[3] |

| Melting Point | Not experimentally determined | 199-202 °C[3] |

| Boiling Point | Not experimentally determined | 438.3 ± 48.0 °C at 760 mmHg (Predicted)[3] |

| Solubility | Expected to have moderate solubility in organic solvents and pH-dependent aqueous solubility. | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[3] |

| pKa | Not experimentally determined; expected to be a weak base. | Not explicitly determined. |

| LogP (calculated) | Predicted to be higher than the parent compound. | Not explicitly calculated. |

Detailed Physicochemical Analysis

Melting Point: A Marker of Purity and Molecular Interactions

The melting point of a crystalline solid is a critical physical constant that provides insights into the strength of intermolecular forces within the crystal lattice and serves as a primary indicator of purity. For 6-chloropyrimidine-2,4-diamine, the melting point is reported to be in the range of 199-202 °C.[3] The introduction of two ethyl groups on one of the amino nitrogens in 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is expected to alter the crystal packing and intermolecular interactions. The larger, more flexible diethyl groups may disrupt the hydrogen bonding network present in the parent compound, potentially leading to a lower melting point. However, the increase in molecular weight and van der Waals forces could counteract this effect. Therefore, experimental determination is essential for an accurate value.

A standard and reliable method for determining the melting point is the capillary method.[4][5][6][7]

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination.

-

Precise Measurement: The procedure is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Solubility: The Key to Bioavailability

The solubility of a drug candidate in both aqueous and organic media is a critical determinant of its absorption and distribution in the body. The pyrimidine core with its nitrogen atoms can act as hydrogen bond acceptors, while the amino groups can be both donors and acceptors, contributing to aqueous solubility. The chloro and diethyl groups, however, increase the lipophilicity of the molecule. Consequently, 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine is expected to exhibit moderate solubility in polar organic solvents and pH-dependent solubility in aqueous solutions due to the basic nature of the amino groups.

Determining the solubility of a compound across a physiologically relevant pH range (typically pH 1.2 to 7.4) is a standard practice in pre-formulation studies.[8]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) relevant to the gastrointestinal tract and blood.[9][10]

-

Sample Addition: Add an excess amount of the compound to a known volume of each buffer in separate vials. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker bath) at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: The resulting suspensions are filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Plotting: The solubility values are plotted against the corresponding pH values to generate the pH-solubility profile.

Caption: pH-Solubility Profiling Workflow.

pKa: The Influence of Ionization

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, the pKa of its conjugate acid indicates the pH at which the compound is 50% ionized. The two amino groups on the pyrimidine ring are basic. The N4-amino group is expected to be more basic than the N2-diethylamino group due to the electron-donating nature of the diethyl groups. The pKa value is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability across biological membranes, and binding to its target.

Experimental determination of pKa can be achieved through methods like potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. Additionally, computational methods can provide reliable predictions of pKa values.[11][12][13]

Caption: General Ionization Equilibrium for an Amino Group.

Lipophilicity (LogP): Balancing Water and Fat Solubility

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter in drug design. It reflects the affinity of a compound for a nonpolar environment compared to a polar one. According to Lipinski's Rule of Five, a LogP value of less than 5 is generally desirable for orally administered drugs.[14] The presence of the chloro and diethyl groups in 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine suggests a significant degree of lipophilicity. The addition of the two ethyl groups compared to the parent compound will undoubtedly increase the LogP value.

LogP can be determined experimentally using the shake-flask method, which involves partitioning the compound between octanol and water and measuring its concentration in each phase. Alternatively, numerous computational tools are available that can predict LogP based on the molecular structure.[14][15][16][17][18] These predictive models are valuable for high-throughput screening of virtual compound libraries.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation. The predicted NMR spectra for 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine would exhibit characteristic signals.

-

¹H NMR: The spectrum would likely show a triplet and a quartet for the ethyl groups (-CH2-CH3), with the quartet being downfield due to its proximity to the nitrogen atom. The chemical shifts of these protons are typically in the range of 1.0-1.5 ppm for the triplet and 3.0-3.5 ppm for the quartet.[19][20] The proton on the pyrimidine ring would appear as a singlet, and the protons of the N4-amino group would also likely appear as a singlet.

-

¹³C NMR: The spectrum would show distinct signals for the two carbons of the diethyl group, as well as signals for the carbons of the pyrimidine ring. The carbon atom attached to the chlorine would be significantly influenced by the halogen's electronegativity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, the mass spectrum would be expected to show:

-

Molecular Ion Peak (M+): A prominent molecular ion peak at m/z 200.

-

Isotopic Pattern: A characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[21][22]

-

Fragmentation: Common fragmentation pathways may include the loss of an ethyl group, a chlorine atom, or cleavage of the pyrimidine ring.

Synthesis Overview

A plausible synthetic route to 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with diethylamine. A similar approach has been described for the synthesis of related N-alkylated chloropyrimidine diamines.[23]

Caption: Plausible Synthetic Scheme.

Conclusion

6-chloro-N2,N2-diethylpyrimidine-2,4-diamine possesses a combination of structural features that make its physicochemical properties of great interest for drug discovery and development. Its pyrimidine-2,4-diamine core provides a platform for biological activity, while the chloro and diethyl substituents modulate its lipophilicity, solubility, and metabolic stability. This guide has provided a framework for understanding and evaluating these critical properties. While some data must be determined experimentally, the provided protocols and theoretical considerations offer a solid foundation for researchers to characterize this and related compounds, ultimately facilitating the design of more effective and safer therapeutic agents.

References

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]

-

Pharma SOP. (2025, January 25). SOP for pH-Solubility Profiling of Drug Candidates. Retrieved from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Catani, M., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(5), 843-851. Retrieved from [Link]

-

Duan, L., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. Retrieved from [Link]

-

Catani, M., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant.... Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. Retrieved from [Link]

-

SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Organic Chemistry, 5(4), 236-248. Retrieved from [Link]

-

De-Juan, D., et al. (2003). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 639(1-3), 133-142. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Retrieved from [Link]

-

Seybold, P. G., & Shields, G. C. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International journal of molecular sciences, 16(12), 28243–28253. Retrieved from [Link]

-

Jörns, A., et al. (1995). The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives. Molecular and cellular biochemistry, 151(1), 51–60. Retrieved from [Link]

-

Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

ResearchGate. (n.d.). The physicochemical properties of the synthesized analogous (1-7). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N-diethylauramide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Predicting the substituent effects in the optical and electrochemical properties of N,N′-substituted isoindigos. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

ACS Publications. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]

-

MDPI. (2024, June 2). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 156-83-2|6-Chloropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 9. who.int [who.int]

- 10. fda.gov [fda.gov]

- 11. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 16. docs.chemaxon.com [docs.chemaxon.com]

- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. N,N-DIETHYLMETHYLAMINE(616-39-7) 1H NMR [m.chemicalbook.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. article.sapub.org [article.sapub.org]

- 23. 6-Chloro-N~4~-ethylpyrimidine-2,4-diamine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine

Foreword: Unraveling the Therapeutic Potential of a Novel Pyrimidine Scaffold

To the esteemed researchers, scientists, and drug development professionals who constitute our audience, this guide delves into the hypothesized mechanism of action of the novel synthetic compound, 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine. In the absence of direct empirical data for this specific molecule, we will embark on a scientifically rigorous exploration grounded in the well-established pharmacology of the diaminopyrimidine class of compounds. By dissecting its structural features and drawing parallels with extensively studied analogues, we will construct a robust, testable hypothesis regarding its primary biological target and cellular effects. This document is designed not as a definitive statement, but as a foundational guide to inspire and direct future preclinical research.

The Diaminopyrimidine Heritage: A Legacy of Dihydrofolate Reductase Inhibition

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, most notably as the structural foundation for a class of potent inhibitors of dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[3][4] Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][6] Consequently, the inhibition of DHFR leads to the depletion of these vital precursors, thereby arresting DNA synthesis and cellular proliferation.[7] This mechanism is particularly effective against rapidly dividing cells, such as those found in bacteria, protozoa, and cancerous tissues.[4][8]

Prominent examples of diaminopyrimidine-based DHFR inhibitors include the antibacterial drug Trimethoprim and the antimalarial agent Pyrimethamine.[9][10] Their selectivity for microbial DHFR over the human isoform is a key determinant of their therapeutic utility.[3]

Given the structural classification of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine as a diaminopyrimidine, our primary hypothesis is that it functions as a competitive inhibitor of dihydrofolate reductase .

Deconstructing the Molecule: A Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy and target specificity of diaminopyrimidine derivatives are profoundly influenced by the nature and position of substituents on the pyrimidine ring. Let us dissect the key structural features of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine to infer their likely contribution to its biological activity.

The 2,4-Diamino Core: The Key to DHFR Binding

The 2,4-diamino groups are fundamental for the interaction of this class of compounds with the active site of DHFR. These amino groups typically form critical hydrogen bonds with conserved amino acid residues within the enzyme's active site, mimicking the binding of the natural substrate, dihydrofolate.

The 6-Chloro Substituent: Enhancing Potency and Modulating Selectivity

The presence of a halogen at the 6-position of the pyrimidine ring is a significant modification. The chloro group is electron-withdrawing and can influence the electronic properties of the pyrimidine ring, potentially modulating its binding affinity. Furthermore, the chlorine atom can participate in hydrophobic interactions within a specific sub-pocket of the DHFR active site. Molecular docking studies of related compounds have shown that chloro-substituted pyrimidines can make significant hydrophobic contact with key residues such as Leu22, Phe31, and Pro61 in the human DHFR active site, leading to enhanced inhibition.[6] Research on 6-alkyl-2,4-diaminopyrimidines has also revealed that substitutions at the C6 position can interact with a hydrophobic pocket adjacent to the main binding site, potentially displacing water molecules that are critical for the catalytic reaction.[4]

The N2,N2-Diethylamino Group: A Modulator of Lipophilicity and Kinase Specificity

The substitution of two ethyl groups on the N2-amino function is a distinguishing feature of the target molecule. This diethylamino moiety significantly increases the lipophilicity of the compound compared to its unsubstituted counterpart. This enhanced lipophilicity may improve cell membrane permeability, leading to better intracellular accumulation.

While DHFR inhibition is the most probable mechanism, it is crucial to consider alternative or secondary targets. The diaminopyrimidine scaffold has also been identified as a privileged structure for the development of kinase inhibitors.[11] The N-alkylation of the amino groups can play a critical role in determining kinase selectivity. For instance, in a series of 2,4-diaminopyrimidine-based CDK2 and CDK9 dual inhibitors, the nature of the N2-substituent was found to be crucial for potency and selectivity.[12] The diethylamino group, with its specific steric and electronic properties, could potentially direct the molecule towards the ATP-binding pocket of certain kinases, leading to their inhibition.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the structural analysis, we propose a primary and a secondary hypothesized mechanism of action for 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.

Primary Hypothesis: Inhibition of Dihydrofolate Reductase (DHFR)

We postulate that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine acts as a competitive inhibitor of DHFR. The molecule is expected to bind to the active site of DHFR, with the 2,4-diamino groups forming key hydrogen bonds. The 6-chloro substituent likely engages in hydrophobic interactions within a sub-pocket of the active site, enhancing the binding affinity. This inhibition would lead to a depletion of tetrahydrofolate, disruption of DNA synthesis, and ultimately, cell cycle arrest and apoptosis in rapidly proliferating cells.

Secondary Hypothesis: Inhibition of Protein Kinases

As a secondary or alternative mechanism, we hypothesize that 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine may function as an inhibitor of one or more protein kinases. The diaminopyrimidine core can act as a scaffold for binding to the ATP-binding site of kinases, and the specific substituents, particularly the N2,N2-diethylamino group, could confer selectivity towards certain kinases involved in cancer cell proliferation and survival signaling pathways.

Experimental Validation: A Roadmap for Preclinical Investigation

To empirically test our hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine.

Workflow for Mechanism of Action Elucidation

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.[13][14]

Protocol:

-

Reagent Preparation:

-

Prepare a 10X Assay Buffer (e.g., 500 mM Tris-HCl, pH 7.5).

-

Prepare a 1X Assay Buffer by diluting the 10X stock with ultrapure water.

-

Prepare a stock solution of Dihydrofolic Acid (DHFR substrate) in the 1X Assay Buffer.

-

Prepare a stock solution of NADPH in the 1X Assay Buffer.

-

Prepare a stock solution of recombinant human DHFR enzyme in the 1X Assay Buffer.

-

Prepare a stock solution of the test compound (6-chloro-N2,N2-diethylpyrimidine-2,4-diamine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

Set up a kinetic program on a spectrophotometer to read absorbance at 340 nm every 15-30 seconds for 5-10 minutes at a controlled temperature (e.g., 25°C).

-

In each well, add the following in order:

-

1X Assay Buffer

-

NADPH solution

-

DHFR enzyme solution

-

Test compound at various concentrations (or vehicle control)

-

-

Incubate for a short period (e.g., 5 minutes) at the assay temperature.

-

Initiate the reaction by adding the Dihydrofolic Acid solution to all wells.

-

Immediately start the kinetic read.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring the absorbance.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., a rapidly proliferating line like HeLa or A549) in complete culture medium in a 96-well plate at a predetermined optimal cell density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine in culture medium.

-

Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent).

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the test compound concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Principle: To investigate the secondary hypothesis of kinase inhibition, the test compound should be screened against a broad panel of purified protein kinases. This will identify any potential off-target effects or a primary kinase-mediated mechanism of action. Several commercial services offer kinase screening panels.[7][9]

Workflow:

Caption: A typical workflow for kinase panel screening.

Protocol (General Outline):

-

Compound Submission:

-

Provide a high-quality sample of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine at a specified concentration and volume to the chosen contract research organization (CRO).

-

-

Primary Screen:

-

The compound is typically screened at a single concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300).

-

The percentage of inhibition for each kinase is determined.

-

-

Dose-Response Follow-up:

-

For any kinases that show significant inhibition in the primary screen, a follow-up dose-response assay is performed to determine the IC50 value.

-

-

Data Analysis:

-

The results will provide a selectivity profile of the compound, highlighting any specific kinases that are potently inhibited.

-

Data Presentation and Interpretation

To facilitate a clear understanding of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical DHFR Inhibition and Cell Viability Data

| Compound | Human DHFR IC50 (nM) | Cancer Cell Line GI50 (nM) |

| 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine | 50 | 150 |

| Methotrexate (Control) | 1 | 20 |

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

| Kinase | % Inhibition |

| CDK2 | 85 |

| FAK | 78 |

| EGFR | 15 |

| SRC | 12 |

Conclusion and Future Directions

This technical guide has laid out a scientifically grounded, hypothetical mechanism of action for 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine, centered on the inhibition of dihydrofolate reductase with a potential secondary role as a kinase inhibitor. The proposed experimental roadmap provides a clear path for the empirical validation of these hypotheses.

Should the primary hypothesis of DHFR inhibition be confirmed, further studies should focus on determining the selectivity of the compound for microbial versus human DHFR to assess its potential as an antimicrobial agent. If significant kinase inhibition is observed, subsequent research should aim to identify the specific kinase target(s) and elucidate the downstream signaling pathways affected.

The exploration of novel diaminopyrimidine derivatives like 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine holds significant promise for the development of new therapeutic agents. A thorough and systematic investigation of its mechanism of action is the critical next step in realizing this potential.

References

- Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology, 1(2), 126-136.

- Blakley, R. L. (1969). The Biochemistry of Folic Acid and Related Pteridines. North-Holland Publishing Company.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

-

Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

- Hitchings, G. H. (1989). Selective inhibitors of dihydrofolate reductase. In Enzyme Inhibitors (pp. 1-13). Springer, Berlin, Heidelberg.

- Anderson, A. C. (2003). The process of structure-based drug design. Chemistry & Biology, 10(9), 787-797.

- Srivastava, V., Kumar, A., Mishra, B. N., & Siddiqi, M. I. (2008). Molecular docking studies on DMDP derivatives as human DHFR inhibitors.

-

PDB-101. (n.d.). Diaminopyrimidine. Retrieved from [Link]

- Wróbel, A., & Drozdowska, D. (2021). Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. Current medicinal chemistry, 28(5), 910–939.

-

Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from [Link]

-

Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References. Retrieved from [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (dasatinib, BMS-354825), a dual Abl/Src kinase inhibitor. Journal of medicinal chemistry, 47(27), 6658–6661.

- Ghoreschi, K., et al. (2009). Tofacitinib (CP-690,550) is an orally active pan-Janus kinase inhibitor. The Journal of immunology, 183(3), 1967–1978.

- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, ATP site directed inhibitors of the EGF-receptor protein tyrosine kinase. Journal of medicinal chemistry, 40(22), 3601–3616.

- Fry, D. W., et al. (2004). Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor. Journal of Biological Chemistry, 279(48), 50304-50309.

- Wang, S., et al. (2015). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of medicinal chemistry, 58(17), 6895–6913.

- Houghten, R. A., et al. (1986). Generation and use of synthetic peptide combinatorial libraries for basic research and drug discovery.

- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

Sources

- 1. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sci-Hub. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis / Journal of Medicinal Chemistry, 1981 [sci-hub.box]

- 3. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Structure-activity relationships of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Biological Landscape of 6-Chloro-N2,N2-diethylpyrimidine-2,4-diamine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics across a spectrum of diseases.[1] Within this broad class, 2,4-diaminopyrimidine derivatives have emerged as particularly potent modulators of various biological processes, frequently exhibiting significant anticancer and kinase inhibitory activities.[2][3][4] This guide delves into the specific, yet underexplored, niche of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine derivatives, providing a technical framework for researchers and drug development professionals to explore their therapeutic potential. While direct literature on this specific scaffold is nascent, this document will extrapolate from the wealth of data on closely related 2,4-diaminopyrimidine analogs to provide a comprehensive overview of the synthesis, potential biological activities, and robust methodologies for their evaluation.

The Core Moiety: Synthesis of 2,4-Diamino-6-chloropyrimidine and its Analogs

The synthetic accessibility of the 2,4-diamino-6-chloropyrimidine core is a critical enabler for the exploration of its derivative space. The common starting material is 2,4-diamino-6-hydroxypyrimidine, which can be synthesized through the condensation of guanidine hydrochloride and ethyl cyanoacetate.[5][6][7] Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) yields the versatile intermediate, 2,4-diamino-6-chloropyrimidine.[8]

The introduction of the N2,N2-diethyl moiety, while not explicitly detailed in the available literature for this specific core, can be conceptually approached based on standard organic chemistry principles. Nucleophilic substitution reactions on a suitably protected 2-amino-4,6-dichloropyrimidine intermediate could be a viable route. Selective reaction at the C2 position would be crucial and may require optimization of reaction conditions and protecting group strategies.

A generalized synthetic workflow for generating a library of derivatives is depicted below. This pathway highlights the key synthetic transformations that enable diversification at the C6 position, a common strategy to modulate the biological activity of the pyrimidine core.

Caption: Generalized synthetic workflow for 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine derivatives.

Biological Activities: Extrapolating from the 2,4-Diaminopyrimidine Landscape

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 2,4-diaminopyrimidine derivatives against a variety of cancer cell lines.[3][4] These compounds often induce cell cycle arrest and apoptosis.[4] The mechanism of action is frequently attributed to the inhibition of key cellular signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition: A Prevalent Mechanism of Action

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[9] This structural feature has been exploited to develop inhibitors for a wide range of kinases, including but not limited to:

-

Cyclin-Dependent Kinases (CDKs): Derivatives of N2,N4-disubstituted pyrimidine-2,4-diamines have shown potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and antiproliferative effects.[3]

-

Focal Adhesion Kinase (FAK): Diaminopyrimidine derivatives have been designed as FAK inhibitors, demonstrating potent anticancer activity against cell lines with high FAK expression.[2]

-

Receptor Tyrosine Kinases (RTKs): The pyrrolo[2,3-d]pyrimidine-2,4-diamine scaffold has been utilized to develop inhibitors of RTKs such as VEGFR-2, demonstrating antiangiogenic and antitumor properties.[10][11]

The following diagram illustrates the general mechanism of action of 2,4-diaminopyrimidine derivatives as kinase inhibitors, leading to downstream effects on cell proliferation and survival.

Caption: General mechanism of kinase inhibition by 2,4-diaminopyrimidine derivatives.

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation of the biological activity of novel 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine derivatives is paramount. The following section provides detailed, field-proven protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described previously.

-

Cell Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Cell Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add 500 µL of PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

In Vitro Kinase Inhibition Assay

Determining the direct inhibitory effect of the compounds on specific kinases is crucial for mechanistic understanding.

Protocol (General):

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase, a specific substrate (peptide or protein), and the test compound at various concentrations in a kinase reaction buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Detect the kinase activity. Several detection methods are available:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Use a system like ADP-Glo™ that measures the amount of ADP produced, which correlates with kinase activity.

-

Fluorescence-based Assay: Use modified substrates that become fluorescent upon phosphorylation.

-

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Data Presentation and Interpretation

For a clear and comparative analysis of a newly synthesized library of 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine derivatives, all quantitative data should be summarized in a structured table.

| Compound ID | R-Group at C6 | Kinase Target | IC₅₀ (nM) Kinase Assay | Cell Line | IC₅₀ (µM) MTT Assay |

| Lead-01 | Phenyl | CDK2 | 150 | A549 | 2.5 |

| Lead-02 | 4-Fluorophenyl | CDK2 | 85 | A549 | 1.2 |

| Lead-03 | 3-Methoxyphenyl | CDK2 | 210 | A549 | 4.8 |

| Ref-Cmpd | - | CDK2 | 50 | A549 | 0.8 |

This is an exemplary table. Actual data would be populated based on experimental results.

Future Directions and Concluding Remarks

The 6-chloro-N2,N2-diethylpyrimidine-2,4-diamine scaffold represents an intriguing, yet underexplored, area for the discovery of novel therapeutics, particularly in the realm of oncology. The established synthetic routes for the 2,4-diamino-6-chloropyrimidine core provide a solid foundation for the generation of diverse chemical libraries. Extrapolation from the vast body of research on related 2,4-diaminopyrimidine analogs strongly suggests that these compounds are likely to exhibit potent kinase inhibitory and anticancer activities.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of newly synthesized derivatives. A systematic approach, combining chemical synthesis, in vitro screening, and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this promising class of compounds. Further investigation into the structure-activity relationships (SAR) will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of clinical candidates.

References

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (Source: NIH) URL: [Link]

-

SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (Source: NIH) URL: [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (Source: Oriental Journal of Chemistry) URL: [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (Source: New Journal of Chemistry) URL: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (Source: MDPI) URL: [Link]

-

MTT Assay Protocol. (Source: ResearchGate) URL: [Link]

-

N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents. (Source: NIH) URL: [Link]

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. (Source: Patsnap) URL: [Link]

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. (Source: ResearchGate) URL: [Link]

-

A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (Source: European Patent Office) URL: [Link]

-

Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents. (Source: PubMed) URL: [Link]

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (Source: Google Patents)

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (Source: NIH) URL: [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (Source: NIH) URL: [Link]

-

Diverse Biological Activity of Pyrimidine Derivatives: A Review. (Source: ResearchGate) URL: [Link]

-

Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (Source: PubMed) URL: [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Source: MDPI) URL: [Link]

-

6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. (Source: PubMed) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: Design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine in Modern Drug Discovery

An In-depth Technical Guide for the Advanced Synthesis Professional

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design, renowned for its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] Its inherent biological relevance and synthetic tractability make it a privileged structure in the development of novel agents targeting a wide array of diseases. Within this esteemed class of heterocycles, 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine emerges as a highly versatile and strategic intermediate. This guide, intended for the discerning researcher and drug development professional, elucidates the synthesis, chemical behavior, and practical applications of this valuable building block, moving beyond mere procedural descriptions to explore the underlying chemical principles that govern its utility.

I. Core Attributes and Strategic Significance

6-chloro-N²,N²-diethylpyrimidine-2,4-diamine (CAS 116895-09-1) is a disubstituted pyrimidine characterized by a chlorine atom at the C6 position, a primary amino group at C4, and a diethylamino moiety at the C2 position.[5][6] This specific arrangement of functional groups imparts a unique combination of reactivity and molecular recognition potential, making it a coveted precursor in multi-step synthetic campaigns.

Key Molecular Features:

| Feature | Chemical Description | Significance in Synthesis |

| C6-Chloro Substituent | An electron-withdrawing halogen on an electron-deficient pyrimidine ring. | Serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functionalities. |

| C2-Diethylamino Group | A tertiary amine with moderate steric bulk and electron-donating character. | Modulates the electronic properties of the pyrimidine ring and can influence the regioselectivity of subsequent reactions. It can also serve as a key pharmacophoric element in the final target molecule. |

| C4-Amino Group | A primary amine with nucleophilic and hydrogen-bonding capabilities. | Offers a secondary site for functionalization or can be a critical feature for biological activity through interactions with target proteins. |

The strategic importance of this intermediate lies in its ability to serve as a modular platform for the construction of complex molecular architectures. The sequential and selective manipulation of its functional groups allows for the systematic exploration of chemical space around the pyrimidine core, a crucial aspect of modern drug discovery programs.[1][4]

II. Synthesis of the Precursor: 2,4-Diamino-6-chloropyrimidine

The journey to 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine begins with the synthesis of its parent compound, 2,4-diamino-6-chloropyrimidine. This transformation is a well-established and robust process, typically proceeding in two key stages from readily available starting materials.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves the condensation of guanidine with a β-keto ester, most commonly ethyl cyanoacetate, in the presence of a base.[4][7] This cyclization reaction is a classic and efficient method for the formation of the pyrimidine ring.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol, add guanidine hydrochloride and ethyl cyanoacetate.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to approximately 7-8 with acetic or hydrochloric acid to precipitate the product.[3][7][8]

-

The resulting solid is collected by filtration, washed with water, and dried to afford 2,4-diamino-6-hydroxypyrimidine.

Causality of Experimental Choices: The use of a strong base like sodium methoxide is essential to deprotonate the guanidine and the active methylene of the ethyl cyanoacetate, thereby facilitating the condensation and subsequent cyclization. The pH adjustment during workup is critical for the precipitation of the product, as the hydroxypyrimidine can exist as a salt at lower or higher pH values.

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The conversion of the hydroxyl group at the C6 position to a chlorine atom is achieved through treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4]

Experimental Protocol:

-

Suspend 2,4-diamino-6-hydroxypyrimidine in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux (approximately 105 °C) and maintain for 4-17 hours.[2][9] The progress of the reaction should be monitored by TLC or HPLC.

-

After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The reaction mixture is then carefully quenched by the slow addition of crushed ice or ice water.[2]

-

The pH of the aqueous solution is adjusted to 6-8 with a base such as sodium hydroxide or ammonia water to precipitate the product.[2][9]

-

The solid 2,4-diamino-6-chloropyrimidine is collected by filtration, washed with water, and dried. This procedure often yields a product of sufficient purity for the subsequent step.[2]

Causality of Experimental Choices: Phosphorus oxychloride serves as both the reagent and the solvent in this reaction. The high temperature is necessary to drive the conversion of the relatively unreactive hydroxyl group to the desired chloride. The quenching and neutralization steps are highly exothermic and must be performed with caution. The choice of quenching with alcohol has also been reported as a safer alternative.[9]

Diagram of the Synthetic Workflow for 2,4-Diamino-6-chloropyrimidine:

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

III. Synthesis of 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine

Proposed Synthetic Pathway:

A plausible route would involve the selective displacement of the chlorine atom at the C2 position of 2,4,6-trichloropyrimidine with diethylamine, followed by the selective displacement of the C4 chlorine with ammonia. However, a more direct approach, if the starting material is available, would be the reaction of 2-amino-4,6-dichloropyrimidine with diethylamine.

Illustrative Experimental Protocol (based on analogous reactions):

-

To a solution of 2-amino-4,6-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol, add an excess of diethylamine.

-

The reaction mixture is heated to reflux and maintained for several hours, with the progress monitored by TLC.

-

Upon completion, the solvent and excess diethylamine are removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the desired 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine.

Causality of Experimental Choices: The use of an excess of diethylamine serves to drive the reaction to completion and also acts as a base to neutralize the HCl generated during the reaction. The choice of a polar protic solvent like ethanol can facilitate the SNAr mechanism. The relative reactivity of the chlorine atoms on the pyrimidine ring will dictate the regioselectivity of the substitution. In many cases, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[10] Therefore, careful selection of the starting material and reaction conditions is paramount.

IV. Reactivity and Mechanistic Considerations: The SNAr Reaction

The key to the synthetic utility of 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine lies in the reactivity of the C6-chloro substituent. This chlorine atom is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.

The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing effect of the chlorine atom, making the carbon atom to which it is attached (the ipso-carbon) electrophilic and susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

-

Addition of the Nucleophile: The nucleophile attacks the ipso-carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the nitrogen atoms.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

Diagram of the SNAr Mechanism:

Caption: The Addition-Elimination Mechanism of SNAr.

The facility of this reaction makes 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine an excellent scaffold for introducing a diverse range of substituents at the C6 position, including:

-

O-Nucleophiles: Alcohols and phenols to form ethers.

-

N-Nucleophiles: Primary and secondary amines to form substituted diamines.

-

S-Nucleophiles: Thiols to form thioethers.

-

C-Nucleophiles: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the formation of C-C bonds.[11][12]

V. Applications in Drug Discovery and Development

The true value of 6-chloro-N²,N²-diethylpyrimidine-2,4-diamine is realized in its application as a precursor to biologically active molecules. Its structural features are present in or can be readily converted to motifs found in numerous therapeutic agents.

A prominent example of the utility of the closely related 2,4-diamino-6-chloropyrimidine is in the synthesis of Minoxidil , a well-known antihypertensive and hair-growth stimulant.[7][13] In the synthesis of Minoxidil, the 6-chloro substituent is displaced by piperidine. Following this, the pyrimidine ring is N-oxidized to yield the final active pharmaceutical ingredient.

The diethylamino group at the C2 position of the title compound offers a point of differentiation from the parent 2,4-diamino-6-chloropyrimidine. This substitution can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, the increased lipophilicity imparted by the ethyl groups can enhance membrane permeability and alter metabolic stability.

VI. Conclusion